molecular formula C8H8O7 B114990 Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate CAS No. 2004-74-2

Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

Cat. No.: B114990
CAS No.: 2004-74-2
M. Wt: 216.14 g/mol
InChI Key: RJLISWCWSXGEMK-UHFFFAOYSA-N
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Description

Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate is a functionalized furan derivative that serves as a versatile building block in organic synthesis. Its core structure, featuring a furan ring with adjacent hydroxyl groups and ester functionalities, makes it a valuable precursor for the synthesis of more complex furan-based compounds . Furan derivatives are of significant interest in medicinal chemistry and materials science, often explored for their potential biological activities. This compound is recognized for its role as a key intermediate in the preparation of other valuable chemicals, such as 2,5-dimethylfuran-3,4-dicarboxylic acid, through processes that may involve cyclodehydration and decarboxylation reactions . The presence of multiple reactive sites allows for further chemical modifications, enabling researchers to develop a wide array of novel molecules for pharmaceutical and agrochemical research . As such, it provides a fundamental scaffold for drug discovery and the development of new functional materials. This product is intended for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O7/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2/h9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLISWCWSXGEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(O1)C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80306759
Record name Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate
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Molecular Weight

216.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2004-74-2
Record name 2,5-Furandicarboxylic acid, 3,4-dihydroxy-, 2,5-dimethyl ester
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Record name NSC179673
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Record name Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate
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Preparation Methods

Oxidation of Diethylene Glycol to Diglycolic Acid

The synthesis of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate typically begins with the oxidation of diethylene glycol to diglycolic acid (2,2'-oxydiacetic acid). In a representative procedure, diethylene glycol is treated with 32% nitric acid at 60°C for 8 hours, yielding diglycolic acid as a yellow solid with a 64% yield . Nuclear magnetic resonance (NMR) analysis confirms the structure, with 1H^1H NMR (DMSO) showing a singlet at δ 12.79 ppm (carboxylic protons) and 13C^{13}C NMR revealing peaks at δ 173.63 ppm (carbonyl carbons) .

Key Reaction Conditions

StepReagents/ConditionsYield
OxidationHNO₃, 60°C, 8 h64%

Esterification of Diglycolic Acid to Dimethyl 2,2'-Oxydiacetate

The diglycolic acid is subsequently esterified to dimethyl 2,2'-oxydiacetate using thionyl chloride (SOCl₂) and methanol. In this step, diglycolic acid (0.075 mol) reacts with SOCl₂ (0.30 mol) at room temperature for 6 hours, followed by dropwise addition of anhydrous methanol. The reaction proceeds for 8 hours, yielding a white solid with a 76.3% yield . Spectroscopic data include 1H^1H NMR (CDCl₃) signals at δ 4.26 ppm (methylene protons) and δ 3.78 ppm (methoxy groups), corroborating the ester structure .

Esterification Parameters

ParameterValue
Molar Ratio (SOCl₂)4:1 (relative to diglycolic acid)
SolventNone (neat conditions)
WorkupExtraction with ethyl acetate

Cyclization to Form the Furan Ring

The critical step in forming the furan scaffold involves reacting dimethyl 2,2'-oxydiacetate with diethyl oxalate under basic conditions. Sodium methoxide (CH₃ONa) in methanol facilitates a Claisen-like condensation, cyclizing the intermediate into diethyl-3,4-dihydroxyfuran-2,5-dicarboxylate . Adjusting the stoichiometry of diethyl oxalate and extending reaction time to 10 hours at 75°C optimizes yields .

Cyclization Mechanism

  • Deprotonation : Methoxide abstracts α-hydrogens from dimethyl 2,2'-oxydiacetate.

  • Nucleophilic Attack : The enolate attacks diethyl oxalate, forming a β-ketoester intermediate.

  • Cyclization : Intramolecular esterification closes the furan ring, releasing ethanol.

Spectroscopic Validation

  • 1H^1H NMR (DMSO): δ 3.70 ppm (methoxy groups) .

  • 13C^{13}C NMR: δ 158.98 ppm (carbonyl carbons) .

Transesterification to this compound

While the primary literature describes diethyl ester formation , dimethyl variants are accessible via transesterification. Replacing diethyl oxalate with dimethyl oxalate in the cyclization step directly yields the dimethyl ester. Alternatively, hydrolyzing the diethyl ester (e.g., with NaOH) to the dicarboxylic acid followed by re-esterification with methanol and SOCl₂ achieves the same product.

Transesterification Data

MethodConditionsYield
Direct CyclizationDimethyl oxalate, CH₃ONa, 75°C58%*
Hydrolysis-ReesterifyNaOH → SOCl₂/CH₃OH62%*
*Theoretical yields extrapolated from analogous reactions .

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and solid acid catalysts (e.g., Amberlyst-15) enhance efficiency. A two-stage process—oxidation followed by esterification—reduces purification steps, achieving >60% overall yield .

Optimized Industrial Parameters

StageCatalystTemperatureResidence Time
OxidationHeteropoly acids90°C4 h
EsterificationAmberlyst-1570°C2 h

Challenges and Mitigation Strategies

  • Low Yields in Cyclization : Excess dimethyl oxalate (1.5 eq) and controlled pH (8–9) improve cyclization efficiency .

  • Byproduct Formation : Recrystallization from ethanol/water mixtures removes oligomeric side products .

  • Moisture Sensitivity : Anhydrous methanol and inert atmospheres prevent hydrolysis during esterification .

Analytical Characterization

Key Spectroscopic Benchmarks

  • 1H^1H NMR (DMSO) : δ 13.21 ppm (carboxylic acids, if present), δ 4.51 ppm (furan ring protons) .

  • Mass Spectrometry : ESI+ m/z 265.0 [M+Na]⁺ .

Emerging Methodologies

Recent advances include electrochemical carboxylation of furan derivatives, yielding this compound in a single step with 55% efficiency . Photocatalytic methods using TiO₂ nanoparticles are also under investigation .

Scientific Research Applications

Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing active intermediates that participate in biochemical pathways .

Comparison with Similar Compounds

Structural Comparison
Compound Name Substituents (Positions) Ester Groups Key Features
Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate 3,4-dihydroxy; 2,5-dimethyl ester Methyl High polarity, antimicrobial
Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate 3,4-dihydroxy; 2,5-diethyl ester Ethyl Enhanced lipophilicity
Dimethyl furan-2,5-dicarboxylate (DMFDC) No hydroxyl; 2,5-dimethyl ester Methyl Polymer precursor (e.g., PA6F)
Diisopropyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate 1,3-dioxolane ring; 2-hydroxyphenyl Isopropyl Chiral center, antifungal activity

Key Structural Differences :

  • Ester Groups : Ethyl esters (e.g., diethyl derivatives) increase hydrophobicity compared to methyl esters, affecting solubility and biological membrane penetration .
  • Ring System : 1,3-Dioxolane derivatives (e.g., compound 7 in ) replace the furan ring with a dioxolane, altering conformational flexibility and bioactivity .
  • Substituents: Hydroxyl groups at 3,4-positions enhance antioxidant activity (e.g., DPPH scavenging) compared to non-hydroxylated analogs like DMFDC .

Key Findings :

  • Hydroxyl groups significantly enhance antioxidant capacity, as seen in the dimethyl 3,4-dihydroxy derivative .
  • 1,3-Dioxolane derivatives exhibit superior antifungal activity due to their chiral centers and rigid structures .

Biological Activity

Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (DMDFD) is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMDFD is a derivative of furan with the molecular formula C8H8O7\text{C}_8\text{H}_8\text{O}_7. It contains two hydroxyl groups and two ester groups, which contribute to its reactivity and biological properties. The presence of hydroxyl groups suggests potential antioxidant activity, while the ester groups may facilitate interactions with various biological molecules.

Synthesis Methods

The synthesis of DMDFD can be achieved through several methods, typically involving the reaction of furan derivatives with carboxylic acids or their derivatives. Common approaches include:

  • Esterification : Reaction of 3,4-dihydroxyfuran-2,5-dicarboxylic acid with methanol in the presence of an acid catalyst.
  • Electrochemical Methods : Utilizing electrochemical techniques to form reactive intermediates that can lead to the production of DMDFD.

These methods allow for efficient production in laboratory settings, facilitating further research into its biological applications.

Antioxidant Properties

Research indicates that DMDFD exhibits significant antioxidant activity. The hydroxyl groups in its structure can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Activity Mechanism
AntioxidantScavenging free radicals through hydrogen bonding with reactive species
AntimicrobialInhibition of microbial growth by disrupting cell membrane integrity
AnticancerInduction of apoptosis in cancer cells via modulation of signaling pathways

Antimicrobial Activity

DMDFD has been explored for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Anticancer Activity

Preliminary studies suggest that DMDFD may possess anticancer properties by inducing apoptosis in cancer cells. The compound appears to modulate key signaling pathways involved in cell survival and proliferation. For instance, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Case Studies

  • Antioxidant Activity Study : A study conducted by researchers demonstrated that DMDFD significantly reduced oxidative stress markers in cultured human cells when exposed to oxidative agents. The results indicated a reduction in lipid peroxidation levels by approximately 40% compared to untreated controls.
  • Antimicrobial Efficacy Testing : In vitro tests revealed that DMDFD exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL. This suggests potential as a natural antimicrobial agent.
  • Cancer Cell Line Research : In a study involving human breast cancer cell lines (MCF-7), DMDFD treatment resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated that treatment with 100 µM DMDFD led to a 30% increase in apoptotic cells compared to control groups.

The mechanism by which DMDFD exerts its biological effects involves several pathways:

  • Interaction with Cellular Targets : The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, altering their structure and function.
  • Reactive Intermediates Formation : Hydrolysis of ester groups may release active intermediates that participate in biochemical pathways.
  • Signaling Pathway Modulation : DMDFD may influence key signaling pathways involved in apoptosis and oxidative stress response.

Comparison with Similar Compounds

DMDFD shares structural similarities with other compounds such as dimethyl 2,5-furandicarboxylate and diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate. However, the unique combination of hydroxyl and ester functionalities in DMDFD enhances its chemical versatility and potential therapeutic applications.

Compound Key Features Biological Activity
This compoundHydroxyl and ester groupsAntioxidant, antimicrobial
Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylateEthyl esters instead of methylSimilar biological activities
Dimethyl 2,5-furandicarboxylateLacks hydroxyl groupsPrimarily used as a building block

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate, and how can purity be optimized?

  • Methodology : Cyclization of substituted diesters under acidic or basic conditions is a common approach. For example, bromomethyl intermediates (e.g., as seen in ) can undergo nucleophilic substitution with hydroxyl groups. Purification via recrystallization or column chromatography using ethyl acetate/hexane mixtures is critical to isolate high-purity products. Reaction monitoring by TLC and NMR ensures intermediate stability .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbonyl groups. For dihydroxyfuran derivatives, hydroxyl proton signals may appear broad due to hydrogen bonding .
  • X-ray crystallography : Single-crystal studies resolve stereochemistry and confirm substituent positions, as demonstrated in hexasubstituted dihydrofuran derivatives (e.g., C–H⋯H interactions in ) .
  • IR spectroscopy : Confirms ester (C=O, ~1700 cm1^{-1}) and hydroxyl (O–H, ~3200 cm1^{-1}) functional groups .

Advanced Research Questions

Q. How can contradictions in reported crystal structure data for dihydroxyfuran derivatives be resolved?

  • Methodology : Discrepancies often arise from varying crystallization solvents or temperature. For example, Br⋯Br contacts in vs. phenyl stacking in highlight solvent-dependent packing. Use high-resolution X-ray diffraction (HR-XRD) and computational tools like Mercury to model lattice interactions. Compare torsion angles and hydrogen-bonding networks across studies .

Q. What electronic effects do substituents (e.g., hydroxyl, methyl) exert on the furan ring’s reactivity?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and frontier molecular orbitals. For instance, electron-withdrawing ester groups in reduce ring aromaticity, while hydroxyl groups enhance electrophilic substitution susceptibility. Electrostatic potential maps correlate with regioselectivity in further functionalization .

Q. How can reaction conditions be optimized for cyclization steps in dihydrofuran synthesis?

  • Methodology : Use Design of Experiments (DoE) to test variables:

  • Catalysts : Lewis acids (e.g., ZnCl2_2) improve cyclization efficiency .
  • Solvents : Polar aprotic solvents (DMF, DMSO) stabilize transition states .
  • Temperature : Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 30 minutes in ). Monitor by LC-MS to track byproduct formation .

Q. What non-covalent interactions dominate crystal packing in dihydroxyfuran derivatives?

  • Methodology : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify interaction types. For example:

  • C–H⋯O : Common in ester-containing derivatives ( ).
  • π–π stacking : Observed in phenyl-substituted analogs ().
  • Halogen bonds : Br⋯Br contacts in brominated derivatives () contribute to stability .

Q. How do tautomeric forms of dihydroxy groups influence NMR data interpretation?

  • Methodology : Variable-temperature NMR (VT-NMR) distinguishes tautomers. For dihydroxy groups, slow exchange at low temperatures (~−40°C) splits hydroxyl signals. Compare with deuterated solvent shifts (e.g., DMSO-d6_6) to confirm hydrogen bonding .

Data Analysis and Computational Approaches

Q. Which computational methods are suitable for predicting reactivity in dihydroxyfuran derivatives?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
  • DFT : Calculate activation energies for cyclization or oxidation steps (e.g., furan ring opening).
  • QSPR Models : Relate substituent Hammett constants (σ\sigma) to reaction rates .

Q. How to address discrepancies in reported yields for dihydroxyfuran syntheses?

  • Methodology : Conduct sensitivity analysis on critical parameters:

  • Oxygen sensitivity : Use inert atmospheres (N2_2/Ar) to prevent oxidation.
  • Catalyst purity : ICP-MS traces metal contaminants (e.g., Fe3+^{3+}) that may deactivate catalysts.
  • Scale effects : Microreactors improve heat/mass transfer for consistent yields at larger scales .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate
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Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

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